molecular formula C21H21ClF2N2O2 B4816605 (Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

Cat. No.: B4816605
M. Wt: 406.9 g/mol
InChI Key: QGWNUKWNMZMHNX-YHYXMXQVSA-N
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Description

(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a chlorobenzyl group and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are investigated to understand its therapeutic potential and mechanism of action.

Medicine

In medicine, this compound is explored for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to its combination of a piperazine ring with both chlorobenzyl and difluoromethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2N2O2/c22-18-6-1-17(2-7-18)15-25-11-13-26(14-12-25)20(27)10-5-16-3-8-19(9-4-16)28-21(23)24/h1-10,21H,11-15H2/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNUKWNMZMHNX-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)/C=C\C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
Reactant of Route 2
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(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(Z)-1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

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